Cas no 2138113-74-1 (4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol)

4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol is a fluorinated cyclohexenol derivative featuring a thiazole substituent, offering unique reactivity and structural versatility for synthetic applications. The presence of difluorine atoms at the 4-position enhances its stability and influences electronic properties, making it valuable in medicinal chemistry and agrochemical research. The thiazole moiety provides a heterocyclic scaffold conducive to further functionalization, while the cyclohexenol core allows for selective modifications. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its distinct stereochemistry and fluorine incorporation can improve binding affinity and metabolic stability. Its well-defined structure ensures consistency in research and development applications.
4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol structure
2138113-74-1 structure
Product Name:4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol
CAS No:2138113-74-1
MF:C9H9F2NOS
MW:217.235667943954
CID:5897506
PubChem ID:165497804
Update Time:2025-10-31

4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol
    • EN300-1156262
    • 2138113-74-1
    • 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C9H9F2NOS/c10-9(11)4-2-8(13,3-5-9)7-1-6-12-14-7/h1-2,4,6,13H,3,5H2
    • InChI Key: FIEOBKAXLIQDGP-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C1(C=CC(CC1)(F)F)O

Computed Properties

  • Exact Mass: 217.03729141g/mol
  • Monoisotopic Mass: 217.03729141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 61.4Ų

4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol Pricemore >>

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Additional information on 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol

Comprehensive Analysis of 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol (CAS No. 2138113-74-1): Properties, Applications, and Industry Trends

The compound 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol (CAS No. 2138113-74-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This fluorinated cyclohexenol derivative, characterized by its thiazole moiety, exhibits remarkable chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel bioactive molecules, particularly in the context of drug discovery and crop protection.

One of the key reasons for the growing interest in 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol is its versatility in medicinal chemistry. The presence of both fluorine atoms and a thiazole ring enhances its ability to interact with biological targets, improving pharmacokinetic properties such as metabolic stability and membrane permeability. Recent studies highlight its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with the pharmaceutical industry's focus on precision medicine and targeted therapies.

In the agrochemical sector, 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol is being investigated for its role in developing next-generation pesticides and herbicides. The thiazolyl group contributes to its bioactivity, while the difluorocyclohexenol backbone offers structural diversity for optimizing efficacy against resistant pests. This aligns with global trends toward sustainable agriculture and reduced environmental impact, addressing concerns about pesticide resistance and ecological safety.

From a synthetic perspective, the compound's CAS No. 2138113-74-1 is frequently searched in databases by chemists seeking reliable synthetic protocols or supplier information. Its enol functionality and heterocyclic nature make it a challenging yet rewarding target for organic synthesis enthusiasts. Recent advancements in catalysis and green chemistry have further streamlined its production, reducing costs and improving scalability for industrial applications.

The material science community has also taken note of 4,4-Difluoro-1-(1,2-thiazol-5-yl)cyclohex-2-en-1-ol, particularly for its potential in designing functional polymers and advanced coatings. The fluorine-thiazole synergy imparts unique electronic properties, making it a candidate for optoelectronic materials and sensors. This intersects with the rising demand for smart materials in renewable energy and wearable technologies.

As the scientific community continues to explore CAS No. 2138113-74-1, questions about its mechanism of action, toxicity profile, and industrial scalability remain hot topics in online forums and academic discussions. Future research directions may focus on computational modeling to predict its behavior in complex systems or hybrid derivatives for multifunctional applications. With its multifaceted utility, this compound exemplifies the innovation driving modern chemical research.

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